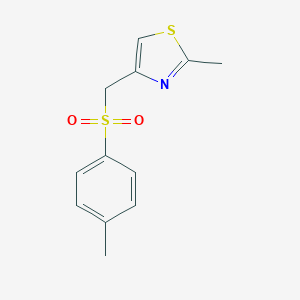![molecular formula C16H14N2O3S B274619 3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)
3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one, also known as MSQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one is not fully understood. However, studies have suggested that this compound may exert its anticancer properties by inhibiting the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anticancer properties against various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one in lab experiments is its relatively simple synthesis method. In addition, this compound exhibits strong fluorescence properties, making it a useful tool for fluorescence-based assays. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one. One direction is to further investigate its anticancer properties and potential mechanisms of action. Another direction is to explore its potential applications in materials science, such as the synthesis of novel fluorescent materials. Additionally, this compound could be used as a tool for the detection of metal ions in environmental and biological samples.
Synthesis Methods
The synthesis of 3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one involves the reaction of 2,3-dichloroquinoxaline with 4-methylbenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain this compound.
Scientific Research Applications
3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer properties. In materials science, this compound has been used as a building block for the synthesis of novel materials. In analytical chemistry, this compound has been employed as a fluorescent probe for the detection of metal ions.
properties
Molecular Formula |
C16H14N2O3S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)sulfonylmethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H14N2O3S/c1-11-6-8-12(9-7-11)22(20,21)10-15-16(19)18-14-5-3-2-4-13(14)17-15/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
LUXJREBPRDCWNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone](/img/structure/B274536.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide](/img/structure/B274537.png)
![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)